6beta-Hydroxycortisone
Overview
Description
6beta-Hydroxycortisone is a metabolite of cortisol, a glucocorticoid hormone produced by the adrenal cortex. It is a C21-steroid that bears an additional hydroxy substituent at the 6beta-position. This compound is produced by the enzyme cytochrome P450 3A4 (CYP3A4), which is involved in the metabolism of various endogenous and exogenous compounds .
Mechanism of Action
Target of Action
6beta-Hydroxycortisone, also known as Hydroxycortisone, 6beta-, is a metabolite of cortisol. Its primary target is the enzyme 6beta-hydroxysteroid dehydrogenase (CYP3A4) . This enzyme plays a crucial role in the metabolism of a variety of exogenous and endogenous compounds .
Mode of Action
The enzyme CYP3A4 catalyzes the formation of this compound from cortisol in the liver and other tissues . The interaction of this compound with its target enzyme results in changes in cortisol metabolism. Drugs that induce CYP3A4 may accelerate cortisol clearance by accelerating cortisol conversion to this compound . Conversely, drugs that inhibit CYP3A4 can slow down cortisol clearance as they reduce the conversion of cortisol to this compound .
Biochemical Pathways
This compound is involved in the cortisol metabolic pathway. It is produced as a metabolite of cortisol by the action of the enzyme CYP3A4 . The resulting this compound is then excreted in urine . This process affects the overall cortisol metabolism in the body.
Pharmacokinetics
The pharmacokinetics of this compound are closely related to the metabolism and clearance of cortisol. The enzyme CYP3A4 catalyzes the formation of this compound from cortisol, and the resulting this compound is excreted in urine . The rate of this process can be influenced by drugs that induce or inhibit CYP3A4, thereby affecting the bioavailability of cortisol .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of drugs that induce or inhibit CYP3A4 can affect the rate of conversion of cortisol to this compound, thereby influencing the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
6beta-Hydroxycortisone is produced as a metabolite of cortisol by cytochrome p450-3A4 (CYP3A4), an important enzyme involved in the metabolism of a variety of exogenous and endogenous compounds . The enzyme 6beta-hydroxysteroid dehydrogenase (CYP3A4) catalyzes the formation of this compound from cortisol in the liver and other tissues .
Cellular Effects
This compound levels may be affected by drugs that induce or inhibit CYP3A4, thereby affecting cortisol metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the conversion of cortisol to this compound, catalyzed by the enzyme 6beta-hydroxysteroid dehydrogenase (CYP3A4) . This process can be influenced by drugs that induce or inhibit CYP3A4 .
Temporal Effects in Laboratory Settings
The ratio of 6beta-Hydroxycortisol to cortisol in plasma has been proposed as a biomarker to reflect CYP3A4 activity . The low concentration of this compound, which is an endogenous substance in plasma, presents a challenge for determination .
Metabolic Pathways
This compound is involved in the metabolic pathway of cortisol, where it is produced as a metabolite by the action of the enzyme 6beta-hydroxysteroid dehydrogenase (CYP3A4) .
Transport and Distribution
It is known that this compound is a metabolite of cortisol and is formed in the liver and other tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6beta-Hydroxycortisone involves the hydroxylation of cortisone at the 6beta-position. This can be achieved through enzymatic reactions using CYP3A4. The reaction conditions typically involve the use of cofactors such as NADPH and oxygen .
Industrial Production Methods
Industrial production of this compound can be carried out using biotechnological methods involving the cultivation of microorganisms that express CYP3A4. These microorganisms can be genetically engineered to enhance the production yield of this compound .
Chemical Reactions Analysis
Types of Reactions
6beta-Hydroxycortisone undergoes various chemical reactions, including:
Oxidation: Conversion to 6beta-hydroxycortisol.
Reduction: Conversion back to cortisone.
Substitution: Reactions involving the replacement of the hydroxy group with other functional groups
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of CYP3A4.
Reduction: Involves reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Requires nucleophilic reagents and appropriate solvents
Major Products
Oxidation: 6beta-Hydroxycortisol.
Reduction: Cortisone.
Substitution: Various substituted cortisone derivatives
Scientific Research Applications
6beta-Hydroxycortisone has several applications in scientific research:
Chemistry: Used as a probe to study the activity of CYP3A4 and other enzymes involved in steroid metabolism
Biology: Serves as a biomarker for the metabolic activity of CYP3A4 in various biological systems
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and interactions
Industry: Employed in the development of diagnostic assays for monitoring enzyme activity and drug metabolism
Comparison with Similar Compounds
Similar Compounds
6beta-Hydroxycortisol: Another metabolite of cortisol, produced by the same enzyme, CYP3A4
Cortisone: The parent compound from which 6beta-Hydroxycortisone is derived
Cortisol: The primary glucocorticoid hormone metabolized to form this compound
Uniqueness
This compound is unique due to its specific hydroxylation at the 6beta-position, which distinguishes it from other cortisol metabolites. This unique structural feature makes it a valuable biomarker for studying CYP3A4 activity and its role in drug metabolism .
Properties
IUPAC Name |
6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15,18,22,24,27H,3-6,8-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHHPSBWEQCAPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C(CC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936838 | |
Record name | 6,17,21-Trihydroxypregn-4-ene-3,11,20-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80936838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16355-28-5 | |
Record name | NSC15457 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15457 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,17,21-Trihydroxypregn-4-ene-3,11,20-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80936838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical methods are commonly used to determine the levels of 6β-Hydroxycortisone and its related compounds in biological samples?
A1: A highly specific and sensitive method employed for quantifying 6β-Hydroxycortisone (6β,17α,21-Trihydroxypregn-4-ene-3,11,20-trione), along with 6β-Hydroxycortisol and 6α-Hydroxycortisol, in human urine is gas chromatography-mass spectrometry (GC-MS) []. This technique involves derivatizing the compounds to enhance their volatility and detectability. The use of deuterium-labeled internal standards further improves the accuracy and precision of the measurements.
Q2: Can you describe the structural characteristics of 6β-Hydroxycortisone?
A2: While the provided abstracts do not delve into detailed spectroscopic data, they identify 6β-Hydroxycortisone as 6β,17α,21-Trihydroxypregn-4-ene-3,11,20-trione []. This nomenclature reveals key structural features:
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